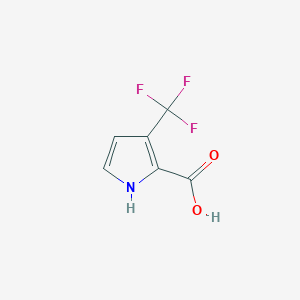

3-(Trifluoromethyl)-1H-pyrrole-2-carboxylic acid

Description

Properties

Molecular Formula |

C6H4F3NO2 |

|---|---|

Molecular Weight |

179.10 g/mol |

IUPAC Name |

3-(trifluoromethyl)-1H-pyrrole-2-carboxylic acid |

InChI |

InChI=1S/C6H4F3NO2/c7-6(8,9)3-1-2-10-4(3)5(11)12/h1-2,10H,(H,11,12) |

InChI Key |

GTGHVOYUNXGSPS-UHFFFAOYSA-N |

Canonical SMILES |

C1=CNC(=C1C(F)(F)F)C(=O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the trifluoromethylation of pyrrole derivatives using reagents such as trifluoromethyl iodide (CF3I) or trifluoromethyl sulfonyl chloride (CF3SO2Cl) under photoredox catalysis . Another approach involves the use of cesium fluoride as a fluorine source in combination with organic precursors .

Industrial Production Methods

Industrial production of this compound may involve continuous flow strategies to streamline the synthesis process. This method allows for the rapid generation of trifluoromethylated products using readily available precursors and environmentally friendly reagents .

Chemical Reactions Analysis

Types of Reactions

3-(Trifluoromethyl)-1H-pyrrole-2-carboxylic acid undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can lead to the formation of reduced pyrrole derivatives.

Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include sulfur tetrafluoride for trifluoromethylation, antimony trifluoride for substitution reactions, and various oxidizing and reducing agents .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, trifluoromethylation reactions typically yield trifluoromethylated pyrrole derivatives, while substitution reactions can produce a variety of functionalized pyrrole compounds .

Scientific Research Applications

3-(Trifluoromethyl)-1H-pyrrole-2-carboxylic acid has numerous applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex fluorinated compounds.

Biology: The compound’s unique properties make it useful in the study of biological systems and interactions.

Mechanism of Action

The mechanism of action of 3-(Trifluoromethyl)-1H-pyrrole-2-carboxylic acid involves its interaction with molecular targets through the electron-withdrawing effects of the trifluoromethyl group. This interaction can influence various biochemical pathways and molecular processes, leading to the compound’s observed effects .

Comparison with Similar Compounds

Key Observations :

- Trifluoromethyl vs.

- Aromatic vs. Heterocyclic Substituents : Compounds with phenyl or pyridyl substituents (e.g., 3-(3-methoxyphenyl)-1H-pyrrole-2-carboxylic acid) exhibit higher molecular weights and expanded π-stacking capabilities, favoring protein-ligand interactions .

Biological Activity

3-(Trifluoromethyl)-1H-pyrrole-2-carboxylic acid is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological evaluations, structure-activity relationships (SAR), and potential applications in pharmacology.

Synthesis

The synthesis of 3-(trifluoromethyl)-1H-pyrrole-2-carboxylic acid typically involves the introduction of the trifluoromethyl group into the pyrrole ring, followed by carboxylation. Various synthetic pathways have been explored, leading to derivatives with enhanced biological properties.

Antimicrobial Activity

Research indicates that pyrrole derivatives, including those with a trifluoromethyl group, exhibit significant antimicrobial properties. For instance, studies have shown that certain pyrrole-2-carboxamide derivatives display potent anti-tuberculosis (anti-TB) activity with minimum inhibitory concentrations (MIC) below 0.016 μg/mL and low cytotoxicity (IC50 > 64 μg/mL) . The introduction of electron-withdrawing groups like trifluoromethyl can influence the efficacy against Mycobacterium tuberculosis by enhancing binding affinity to targets such as MmpL3.

Antitumor Activity

Compounds containing the trifluoromethyl-pyrrole moiety have also been evaluated for their antitumor activities. In vitro studies revealed that derivatives like (2E)-3-(1H-pyrrol-2-yl)-1-{4-[3-(trifluoromethyl)-1H-pyrazol-1-yl]phenyl}prop-2-en-1-one exhibited significant antiproliferative effects against various cancer cell lines, including renal and leukemia cancers. For example, compounds displayed growth inhibition percentages of 77.10% and 92.13% at a concentration of 10 μM against UO-31 cell lines .

Structure-Activity Relationship (SAR)

The SAR studies highlight that the presence of electron-withdrawing groups such as trifluoromethyl significantly enhances the biological activity of pyrrole derivatives. For instance, compounds with fluorophenyl moieties showed better anti-TB activity compared to those with chlorophenyl groups . The effectiveness is often linked to the ability of these compounds to interact favorably with biological targets through hydrogen bonding and hydrophobic interactions.

Study 1: Anti-TB Activity

A detailed investigation into pyrrole-2-carboxamide derivatives demonstrated their potential as new MmpL3 inhibitors. The study found that specific substitutions on the pyrrole ring could enhance anti-TB activity while maintaining low cytotoxicity levels .

| Compound | MIC (μg/mL) | IC50 (μg/mL) | Selectivity Index |

|---|---|---|---|

| Compound 32 | <0.016 | >64 | >4000 |

| Compound 19 | >0.5 | >64 | <128 |

Study 2: Antitumor Activity

In another study focused on cancer cell lines, several trifluoromethyl-pyrrole derivatives were evaluated for their antiproliferative effects. The results indicated that specific compounds had GI values ranging from 0.27 to 1.36 μM against various cancer types, suggesting promising therapeutic potential .

| Compound | Cell Line | GI (μM) | Growth Inhibition (%) |

|---|---|---|---|

| Compound 5a | HL-60 | 0.27 | -92.13 |

| Compound 5c | KM-12 | 0.36 | -77.10 |

Q & A

Q. What are the standard synthetic routes for 3-(trifluoromethyl)-1H-pyrrole-2-carboxylic acid, and how do reaction conditions influence yield?

The compound is typically synthesized via multi-step procedures involving cyclization and functionalization. For example, a resolution method using chiral auxiliaries like methyl (R)-2-phenylglycinate can isolate enantiomers . Reaction optimization often involves palladium-catalyzed coupling or hydrolysis under acidic conditions. Yields vary significantly (60–95%) depending on purification protocols and intermediates, such as methyl ester precursors hydrolyzed with HCl/water at elevated temperatures (93–96°C) .

Q. Which spectroscopic methods are most effective for characterizing 3-(trifluoromethyl)-1H-pyrrole-2-carboxylic acid?

Nuclear Magnetic Resonance (NMR) in DMSO-d6 is critical for structural confirmation. Key signals include:

- ¹H NMR : Aromatic protons at δ 7.14–8.20 ppm and carboxylic acid protons as broad singlets (δ 11.04–12.43 ppm) .

- ¹³C NMR : The trifluoromethyl group appears as a quartet (~120 ppm, J = 270–280 Hz). Electrospray Ionization Mass Spectrometry (ESIMS) confirms molecular weight, with [M+1] or [M-1] ions observed (e.g., m/z 309.9 for derivatives) .

Q. What safety precautions are required when handling this compound?

Referencing safety data for structurally similar trifluoromethylated acids:

- Use nitrile gloves (EN374 standard) and ventilated fume hoods to prevent inhalation .

- Avoid contact with strong acids/bases to prevent decomposition. Emergency measures include eye wash stations and immediate decontamination .

Advanced Research Questions

Q. How can enantiomeric resolution be achieved for derivatives of 3-(trifluoromethyl)-1H-pyrrole-2-carboxylic acid?

Chiral resolution via reciprocal asymmetric transformation is effective. For example, combining the compound with methyl (R)-2-phenylglycinate induces crystallization of diastereomeric salts, achieving >98% enantiomeric excess (ee) under optimized pH and solvent conditions .

Q. What mechanistic insights explain the reactivity of the trifluoromethyl group in cross-coupling reactions?

The -CF₃ group acts as an electron-withdrawing moiety, directing electrophilic substitution to the pyrrole ring’s 4- and 5-positions. Density Functional Theory (DFT) studies suggest its inductive effect lowers the energy barrier for Suzuki-Miyaura couplings, enhancing regioselectivity in derivatives like 4-(6-trifluoromethylindol-3-yl) analogs .

Q. How do researchers address contradictions in purity data between synthetic batches?

Discrepancies often arise from residual solvents or unreacted intermediates. Advanced purification techniques include:

Q. What role does this compound play in medicinal chemistry, particularly in kinase inhibition?

Derivatives like 3-methyl-4-(6-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-3-yl) analogs exhibit mTOR/p70S6K inhibition (IC₅₀ = 0.5–2 µM), validated via cell proliferation assays in prostate cancer models. The trifluoromethyl group enhances metabolic stability and target binding affinity .

Methodological Tables

Table 1: Key Spectral Data for Derivatives

| Derivative Structure | ¹H NMR (δ, ppm) | ESIMS (m/z) | Purity (HPLC) |

|---|---|---|---|

| 4-(6-Trifluoromethylindol-3-yl) | 12.25 (s, 1H, COOH), 8.20 (d, 1H) | 309.9 | 97.34% |

| 3-Methyl-4-(pyrazolo[3,4-b]pyridinyl) | 13.99 (s, 1H), 8.69 (d, 1H) | 311.1 | 94.77% |

Table 2: Reaction Optimization for Hydrolysis

| Precursor | Conditions | Yield |

|---|---|---|

| Methyl ester derivative | HCl/water, 93–96°C, 17h | 78–95% |

| Ethyl ester derivative | NaOH/EtOH, reflux, 12h | 60–83% |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.